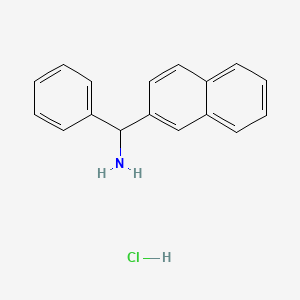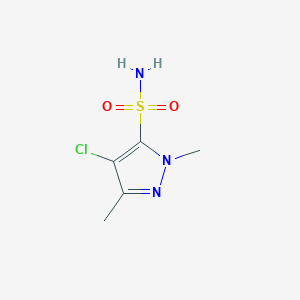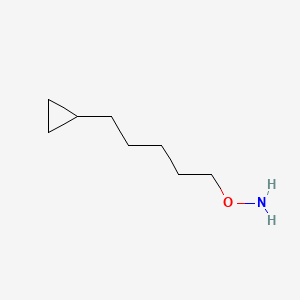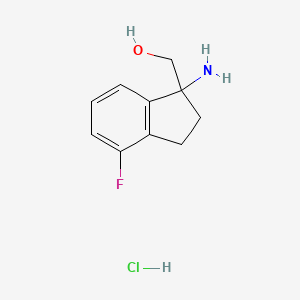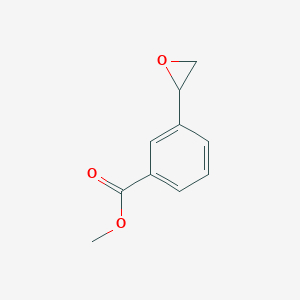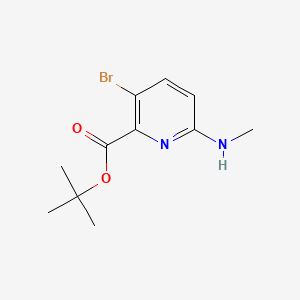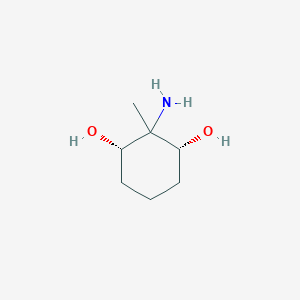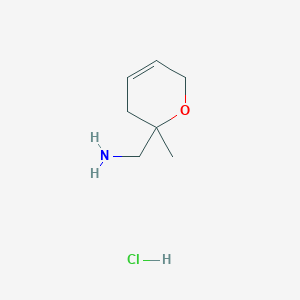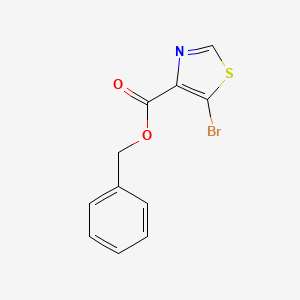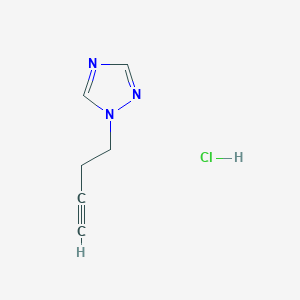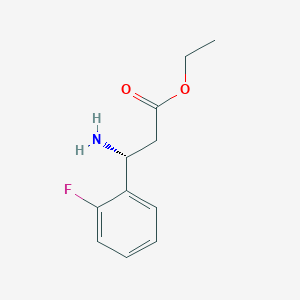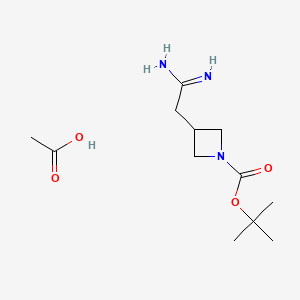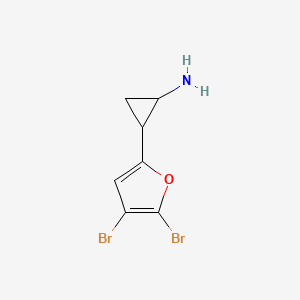
2-(4,5-Dibromofuran-2-yl)cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,5-Dibromofuran-2-yl)cyclopropan-1-amine is a heterocyclic organic compound with the molecular formula C7H7Br2NO It features a cyclopropane ring attached to an amine group and a dibrominated furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dibromofuran-2-yl)cyclopropan-1-amine typically involves the bromination of furan derivatives followed by cyclopropanation and amination reactions. One common method includes the bromination of furan to obtain 4,5-dibromofuran, which is then subjected to cyclopropanation using diazo compounds under catalytic conditions. The resulting cyclopropane derivative is subsequently aminated to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Dibromofuran-2-yl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the dibromo groups to less reactive species.
Substitution: The bromine atoms in the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while substitution reactions can produce a variety of functionalized furan derivatives .
Scientific Research Applications
2-(4,5-Dibromofuran-2-yl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(4,5-Dibromofuran-2-yl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity .
Comparison with Similar Compounds
Similar Compounds
- 2-(4,5-Dibromofuran-2-yl)pyrimidin-5-amine
- 2-(5-Bromo-4-chlorofuran-2-yl)cyclopropan-1-amine
- 2-(4,5-Dichlorofuran-2-yl)cyclopropan-1-amine
Uniqueness
2-(4,5-Dibromofuran-2-yl)cyclopropan-1-amine is unique due to its specific dibrominated furan ring and cyclopropane structure, which confer distinct chemical reactivity and biological activity compared to its analogs. The presence of two bromine atoms enhances its potential for further functionalization and derivatization.
Properties
Molecular Formula |
C7H7Br2NO |
|---|---|
Molecular Weight |
280.94 g/mol |
IUPAC Name |
2-(4,5-dibromofuran-2-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C7H7Br2NO/c8-4-2-6(11-7(4)9)3-1-5(3)10/h2-3,5H,1,10H2 |
InChI Key |
ASRYUHKBTCJRHW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1N)C2=CC(=C(O2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



